![molecular formula C7H4BrN3O2 B12953520 7-Bromo-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12953520.png)
7-Bromo-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid typically involves the introduction of a bromine atom at the 7-position of the triazolopyridine ring. One common method involves the use of lithium derivatives to introduce bromine. For instance, the reaction of a lithium derivative with 1,2-dibromo-1,1,2,2-tetrachloroethane in a toluene solution can yield 7-bromotriazolopyridine with a yield of 70% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
7-Bromo-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents like 1,2-dibromo-1,1,2,2-tetrachloroethane for bromination, and various nucleophiles for substitution reactions. Reaction conditions typically involve solvents like toluene and the use of catalysts or reagents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile introduced.
科学研究应用
7-Bromo-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of various nitrogen-containing heterocycles.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as electronic or photonic applications.
作用机制
The mechanism of action of 7-Bromo-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, similar to other triazolopyridine compounds. These interactions could involve binding to enzymes or receptors, leading to changes in cellular processes .
相似化合物的比较
Similar Compounds
Similar compounds include other triazolopyridines, such as:
- [1,2,3]Triazolo[4,5-b]pyridine
- [1,2,3]Triazolo[4,5-c]pyridine
- [1,2,3]Triazolo[4,5-d]pyrimidine
Uniqueness
This structural feature distinguishes it from other triazolopyridines and can lead to different chemical and biological properties .
属性
分子式 |
C7H4BrN3O2 |
|---|---|
分子量 |
242.03 g/mol |
IUPAC 名称 |
7-bromotriazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-3-1-2-4-6(7(12)13)9-10-11(4)5/h1-3H,(H,12,13) |
InChI 键 |
LYWBFULWOGWHKX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(N=NN2C(=C1)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


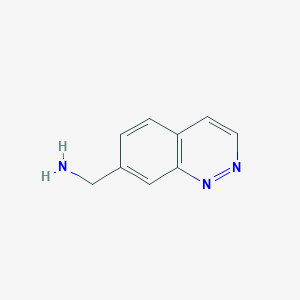
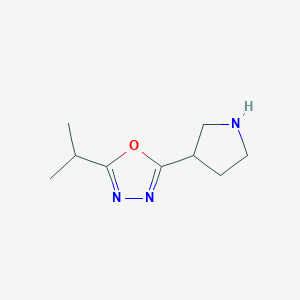

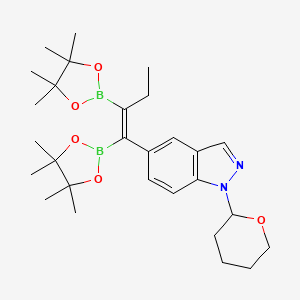
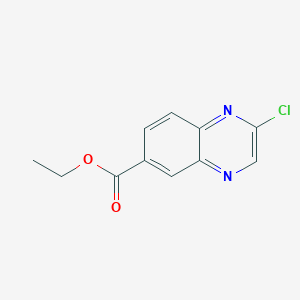
![(3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone](/img/structure/B12953473.png)
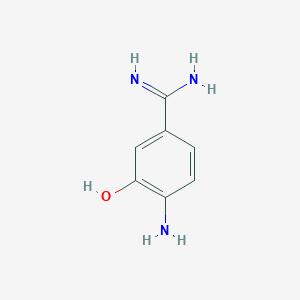
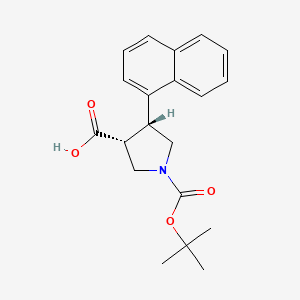

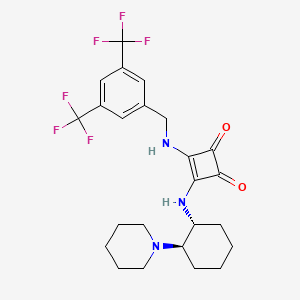
![5-Methyl-7-(methylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B12953498.png)
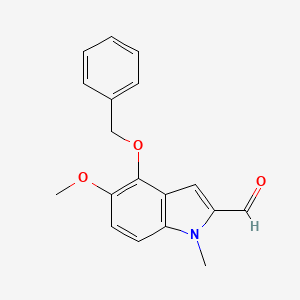

![4-Bromo-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12953535.png)
